molecular formula C19H10F3N5OS B10941911 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10941911
M. Wt: 413.4 g/mol
InChI Key: YQZIQKJJZACCPG-UHFFFAOYSA-N
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Description

2-PHENYL-5-[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenyl group, a thienyl group, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core, which is further connected to an oxadiazole ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-5-[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.

    Attachment of the thienyl group: This step often involves cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the oxadiazole ring: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-5-[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-PHENYL-5-[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-PHENYL-5-[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole: Lacks the pyrazolo[1,5-a]pyrimidine and trifluoromethyl groups.

    5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the oxadiazole ring.

    2-Phenyl-1,3,4-oxadiazole: Lacks both the thienyl and pyrazolo[1,5-a]pyrimidine groups.

Uniqueness

The uniqueness of 2-PHENYL-5-[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications and industrial uses.

Properties

Molecular Formula

C19H10F3N5OS

Molecular Weight

413.4 g/mol

IUPAC Name

2-phenyl-5-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H10F3N5OS/c20-19(21,22)15-9-12(14-7-4-8-29-14)23-16-10-13(26-27(15)16)18-25-24-17(28-18)11-5-2-1-3-6-11/h1-10H

InChI Key

YQZIQKJJZACCPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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